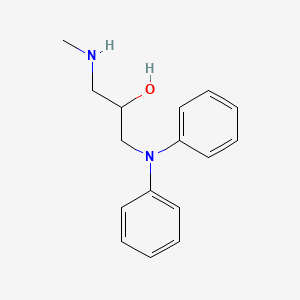

1-Diphenylamino-3-methylamino-propan-2-ol

Description

Contextualization within Organic Chemistry and Amine-Alcohol Scaffolds

In the field of organic chemistry, the amine-alcohol scaffold is a fundamental structural unit. These bifunctional compounds, containing both an amine and an alcohol group, are prized for their versatile reactivity and their prevalence in biologically active molecules. Specifically, 1,3-amino alcohols, such as the title compound, are recognized as crucial structural motifs in a wide array of natural products and pharmaceuticals. nih.gov Their ability to serve as chiral ligands and auxiliaries in asymmetric synthesis makes them valuable tools for creating enantiomerically pure compounds. researchgate.net

The molecular architecture of 1-Diphenylamino-3-methylamino-propan-2-ol is a prime example of a "molecular scaffold," a core structure that can be systematically modified to develop new compounds with specific desired properties. arxiv.orgmdpi.com The strategic placement of the bulky, aromatic diphenylamino group, the secondary alcohol, and the smaller methylamino group provides multiple points for potential chemical modification and interaction with biological targets. Synthetic strategies to create 1,3-amino alcohol motifs are an active area of research, with methods including the reduction of aminoketones and the ring-opening of epoxides. researchgate.netresearchgate.net

Historical Perspective on Related Chemical Entities and Structural Classes

The study of molecules containing the propanolamine (B44665) core has a rich history, particularly in medicinal chemistry. The development of β-blockers, a class of drugs used to manage cardiovascular diseases, was a landmark achievement that highlighted the pharmacological importance of this structural class. rroij.comdrugbank.com These drugs, such as propranolol (B1214883) and atenolol, typically feature an aryloxypropanolamine structure. While this compound is not an aryloxy derivative, it shares the core propanolamine backbone that has proven so effective in modulating biological systems. mdpi.com

Furthermore, the diphenylamine (B1679370) moiety itself is a well-established pharmacophore. Diphenylamine and its derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. nih.gov The historical success of both the propanolamine core in cardiovascular medicine and the diphenylamine scaffold in other therapeutic areas provides a strong historical precedent for investigating new combinations of these structural features. drugbank.com

Rationale for Comprehensive Investigation of this compound

The rationale for a thorough investigation of this compound stems from the convergence of several key scientific principles. The 1,3-amino alcohol framework is a "privileged scaffold," meaning it is a molecular structure that is capable of binding to multiple biological targets, making it a promising starting point for drug discovery. nih.govresearchgate.net

The specific combination of a diphenylamino group and a methylamino group offers a unique blend of steric and electronic properties. The bulky, lipophilic diphenylamino group can engage in significant hydrophobic and π-stacking interactions, while the smaller, more polar methylamino and hydroxyl groups can form hydrogen bonds. This duality suggests potential for nuanced interactions with biological macromolecules like enzymes or receptors. For instance, β-amino alcohol derivatives have been explored as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway, which is implicated in inflammatory responses. nih.govnih.gov

Given the established biological activities of diphenylamine derivatives and the proven therapeutic value of the propanolamine scaffold, this compound represents a logical target for synthesis and pharmacological evaluation. Its investigation could lead to the discovery of new chemical entities with novel biological activities, contributing to the development of new therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)-3-(N-phenylanilino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-17-12-16(19)13-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17,19H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENJFIYRYULCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CN(C1=CC=CC=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 Diphenylamino 3 Methylamino Propan 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 1-Diphenylamino-3-methylamino-propan-2-ol suggests several potential disconnection points. The core structure is a 1,3-aminoalcohol. The most logical disconnections are at the C-N and C-C bonds adjacent to the central alcohol group.

One primary strategy involves a disconnection of the C-N bond of the methylamino group, leading to a precursor such as a 1-diphenylamino-3-halopropan-2-ol or a 1-diphenylamino-2,3-epoxypropane. The former could be synthesized from a suitable three-carbon starting material, with subsequent introduction of the diphenylamino group.

A second approach would be to disconnect the C-N bond of the diphenylamino group. This would lead to a 1-amino-3-methylamino-propan-2-ol precursor, which might be more challenging to selectively functionalize.

A third strategy involves disconnecting the C-C bonds, potentially leading to a two-carbon electrophile and a one-carbon nucleophile, or vice versa. For instance, a disconnection next to the alcohol could suggest a reaction between a diphenylamino-acetaldehyde equivalent and a methylaminomethyl nucleophile.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be proposed. These range from traditional multi-step sequences to more modern and efficient one-pot approaches.

Multi-step Reaction Sequences

A plausible multi-step synthesis could commence with a readily available three-carbon starting material like epichlorohydrin (B41342). The reaction sequence could proceed as follows:

Epoxide Ring Opening with Diphenylamine (B1679370): Epichlorohydrin can be reacted with diphenylamine to form 1-chloro-3-(diphenylamino)propan-2-ol. This reaction is typically carried out in a suitable solvent and may require a catalyst.

Amination with Methylamine (B109427): The resulting chlorohydrin can then be subjected to nucleophilic substitution with methylamine to introduce the second amino group, yielding the target molecule, this compound. This step often requires elevated temperature and pressure.

Alternatively, a route starting from 3-chloropropane-1,2-diol is conceivable:

Selective Protection: One of the hydroxyl groups of 3-chloropropane-1,2-diol would need to be selectively protected to ensure regioselectivity in the subsequent steps.

Introduction of Diphenylamine: The protected chloropropanediol could then be reacted with diphenylamine.

Deprotection and Functional Group Interconversion: Following the introduction of the diphenylamino group, the protecting group would be removed, and the remaining hydroxyl group converted to a suitable leaving group.

Reaction with Methylamine: The final step would involve the reaction with methylamine to yield the desired product.

One-Pot Synthetic Approaches

A more streamlined one-pot synthesis would be highly desirable to improve efficiency and reduce waste. A potential one-pot strategy could involve the sequential addition of reagents to a single reaction vessel. For example, starting with epichlorohydrin, diphenylamine could be added first to open the epoxide ring. Without isolation of the intermediate, methylamine could then be introduced to displace the chloride. This approach would require careful control of reaction conditions to minimize side reactions.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable processes. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The one-pot synthesis described above would likely have a higher atom economy than the multi-step approaches.

Use of Safer Solvents: Selecting solvents with a lower environmental impact and reduced toxicity. The exploration of water or other green solvents as reaction media would be a significant step towards a more sustainable synthesis.

Catalysis: Employing catalytic methods over stoichiometric reagents can reduce waste and improve reaction efficiency. For instance, the use of a phase-transfer catalyst in the reaction of epichlorohydrin with diphenylamine could enhance the reaction rate and yield.

Optimization of Reaction Conditions

The optimization of reaction conditions is paramount for achieving high yields and purity of the final product. A critical factor in this optimization is the choice of solvent.

Solvent Effects

The solvent can significantly influence the rate and outcome of the nucleophilic substitution reactions involved in the proposed syntheses. A systematic study of solvent effects would be necessary to identify the optimal medium. A range of solvents with varying polarities and proticities should be investigated.

For the reaction of an epoxide with an amine, polar aprotic solvents like DMF or DMSO can be effective as they can solvate the cation without strongly hydrogen-bonding to the nucleophile. Protic solvents like ethanol (B145695) or isopropanol (B130326) can also be used and may participate in the reaction mechanism by protonating the epoxide oxygen, thus activating it towards nucleophilic attack.

The following table outlines a hypothetical screening of solvents for the reaction of a precursor with an amine, based on data from analogous reactions found in the literature.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Relative Reaction Rate | Yield (%) |

| Toluene | 2.4 | 111 | 1.0 | 65 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 2.5 | 78 |

| 2-Propanol | 19.9 | 82 | 3.2 | 85 |

| Ethanol | 24.6 | 78 | 3.8 | 88 |

| Acetonitrile | 37.5 | 82 | 4.5 | 92 |

| Dimethylformamide (DMF) | 36.7 | 153 | 5.1 | 95 |

This interactive data table illustrates that polar aprotic solvents like Acetonitrile and DMF could potentially lead to higher reaction rates and yields. However, their higher boiling points and potential for being more difficult to remove might be a consideration in process development. Protic solvents like ethanol and 2-propanol also show promise and are often more environmentally benign.

Temperature and Pressure Parameters

Specific temperature and pressure parameters for the synthesis of this compound have not been detailed in the available literature. For analogous syntheses involving the reduction of a ketone or the opening of an epoxide ring, temperature control is crucial.

Hypothetically, a synthetic route might involve the reaction of 1-diphenylamino-2,3-epoxypropane with methylamine. Such reactions are typically exothermic and require careful temperature management to prevent side reactions and ensure regioselectivity. The reaction would likely be conducted at temperatures ranging from ambient to slightly elevated (e.g., 25-80 °C) to achieve a reasonable reaction rate without causing decomposition. google.com

Pressure parameters are generally not a critical variable for such small-scale laboratory syntheses unless gaseous reagents are used. If a key step involved catalytic hydrogenation, as is common for related amino alcohols, hydrogen pressure would be a significant factor, typically ranging from 0.3 to 1.5 MPa. google.com However, no such hydrogenation step is explicitly documented for this compound.

Table 1: Hypothetical Temperature and Pressure Parameters for a Potential Synthetic Step (Epoxide Opening)

| Parameter | Value | Rationale |

|---|---|---|

| Temperature | 25 - 80 °C | To balance reaction rate with minimization of side products. Based on similar aminolysis of epoxides. google.com |

Catalyst Selection and Loading

There is no specific information on catalyst selection for the synthesis of this compound. The choice of catalyst would be entirely dependent on the synthetic route employed.

For an epoxide-opening route: The reaction may be catalyzed by a Lewis acid to activate the epoxide ring or could proceed without a catalyst, relying on the nucleophilicity of methylamine, possibly in a protic solvent like methanol (B129727) or ethanol.

For a reductive amination route: If the synthesis proceeds via a ketone intermediate, such as 1-diphenylamino-3-(methylamino)-propan-2-one, a reduction step would be necessary. This typically involves catalytic hydrogenation. Catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum on carbon (Pt/C) would be likely candidates. google.comgoogleapis.com Catalyst loading would typically be in the range of 1-10% by weight relative to the substrate. google.com

Table 2: Potential Catalysts for a Hypothetical Reductive Amination Route

| Catalyst | Potential Loading (wt%) | Notes |

|---|---|---|

| Raney Nickel | 1 - 10% | Commonly used for hydrogenation of ketones and imines; requires careful handling. google.comgoogleapis.com |

| Palladium on Carbon (Pd/C) | 1 - 5% | Effective under milder conditions; less prone to over-reduction. |

Reaction Kinetics and Mechanism Elucidation

No studies on the reaction kinetics or mechanistic elucidation for the synthesis of this compound are available.

The mechanism would depend on the chosen synthetic pathway. For the aminolysis of an epoxide (1-diphenylamino-2,3-epoxypropane) with methylamine, the reaction would likely follow an SN2 mechanism. Methylamine, acting as a nucleophile, would attack one of the epoxide carbons. The regioselectivity of this attack (at C2 or C3) would be influenced by steric hindrance from the diphenylamino group and the electronic effects of the substituents.

A kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (temperature, concentration) to determine the rate law and activation energy for the key reaction step. This data is essential for optimizing reaction conditions and for reactor design during scale-up.

Scale-Up Considerations for Laboratory to Preparative Synthesis

Scaling up the synthesis of this compound from a laboratory to a preparative scale would present several challenges, for which specific solutions cannot be detailed without a defined synthetic route. However, general considerations would include:

Heat Management: Exothermic reactions, such as epoxide openings or hydrogenations, require efficient heat dissipation to maintain a consistent temperature profile. The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. The use of jacketed reactors with precise temperature control would be necessary.

Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous systems (e.g., solid catalyst in a liquid medium), becomes more difficult on a larger scale. The choice of reactor type (e.g., stirred tank) and agitator design is critical to maintain homogeneity and ensure consistent reaction rates.

Reagent Addition Strategy: The rate of addition of critical reagents, such as methylamine, may need to be carefully controlled on a larger scale to manage the reaction exotherm and minimize the formation of impurities.

Work-up and Purification: Isolation and purification procedures used in the lab, such as column chromatography, are often not practical for large quantities. Alternative methods like crystallization, distillation, or liquid-liquid extraction would need to be developed and optimized. google.com For instance, recrystallization from a suitable solvent system would be a primary method for obtaining a high-purity final product on a preparative scale. google.com

Stereochemical Investigations of 1 Diphenylamino 3 Methylamino Propan 2 Ol

Identification and Characterization of Chiral Centers

The molecular structure of 1-Diphenylamino-3-methylamino-propan-2-ol features a single stereogenic center, also known as a chiral center. This center is located at the second carbon atom (C2) of the propanol (B110389) backbone.

Chiral Center: C2 is bonded to four different substituent groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A diphenylaminomethyl group (-CH₂-N(Ph)₂)

A methylaminomethyl group (-CH₂-NHCH₃)

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. These are non-superimposable mirror images of each other. According to the Cahn-Ingold-Prelog (CIP) priority rules, these enantiomers are designated as either (R)-1-Diphenylamino-3-methylamino-propan-2-ol or (S)-1-Diphenylamino-3-methylamino-propan-2-ol. The existence of diastereomers would require at least one additional chiral center in the molecule.

Enantioselective Synthesis Strategies

The synthesis of a single, desired enantiomer (an enantiopure compound) is critical in many chemical and pharmaceutical applications. For a 1,3-amino alcohol like this compound, several established strategies can be employed to achieve high enantioselectivity. These methods typically involve the asymmetric reduction of a prochiral ketone precursor, the use of chiral auxiliaries to direct stereochemistry, or the separation of a racemic mixture.

One of the most direct and efficient methods for enantioselective synthesis is the asymmetric hydrogenation or asymmetric transfer hydrogenation of a prochiral β-amino ketone. nih.govacs.orgru.nl For the target molecule, this would involve the reduction of 1-Diphenylamino-3-methylamino-propan-2-one.

In this process, a transition metal catalyst, complexed with a chiral ligand, facilitates the addition of hydrogen across the carbonyl group. The chiral environment created by the ligand favors the formation of one enantiomer of the alcohol over the other. acs.orgresearchgate.net A variety of catalysts, particularly those based on ruthenium, rhodium, iridium, and cobalt, have proven effective for the asymmetric hydrogenation of amino ketones. nih.govresearchgate.net

Table 1: Illustrative Catalytic Systems for Asymmetric Hydrogenation of Amino Ketones

| Catalyst Metal | Common Chiral Ligands | Typical Hydrogen Source | Potential Outcome |

|---|---|---|---|

| Ruthenium (Ru) | BINAP, P-Phos | H₂ gas | High yields and enantiomeric excess (e.e.) |

| Iridium (Ir) | f-Binaphane, SpinoP | H₂ gas | Effective for N-protected amino ketones |

| Cobalt (Co) | Chiral bisphosphines | H₂ gas | Efficient for α-primary amino ketones acs.org |

| Nickel/Copper (Ni/Cu) | Bidentate phosphine (B1218219) ligands | H₂O (as hydrogen source) | Cost-effective and sustainable approach acs.org |

This table presents examples of catalytic systems used for the asymmetric hydrogenation of amino ketones, which is a key step in the enantioselective synthesis of chiral amino alcohols.

The chiral auxiliary approach is a powerful strategy where a chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. acs.orgwikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a precursor molecule. wikipedia.org A subsequent reaction, like an aldol (B89426) addition to form the carbon backbone, would proceed diastereoselectively due to the steric influence of the auxiliary. acs.org The final steps would involve reduction of the ketone and cleavage of the auxiliary to yield the desired chiral amino alcohol.

Enzymatic resolution is a method used to separate a racemic mixture (a 50:50 mixture of both enantiomers). This technique leverages the high stereospecificity of enzymes, which will preferentially react with one enantiomer over the other. rsc.orgnih.govoup.com

For a racemic mixture of this compound, a common approach is kinetic resolution using a lipase (B570770) enzyme (e.g., Candida antarctica lipase B, CAL-B). rsc.orgresearchgate.net In the presence of an acyl donor (like vinyl acetate), the lipase will selectively acylate one enantiomer (for instance, the R-enantiomer), forming an ester. The unreacted enantiomer (the S-enantiomer) and the newly formed ester can then be separated by standard chromatographic techniques. A variation of this is dynamic kinetic resolution, where the unreacted enantiomer is continuously racemized back to the 50:50 mixture, theoretically allowing for a 100% yield of the desired acylated product. rsc.orgresearchgate.net

Table 2: Common Enzymes Used for the Resolution of Racemic Alcohols and Amines

| Enzyme Class | Example | Reaction Type | Typical Substrate |

|---|---|---|---|

| Lipases | Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic alcohols researchgate.net |

| Proteases | Subtilisin | Hydrolysis/Esterification | Racemic esters |

| Acylases | Aspergillus Acylase | Hydrolysis of N-acyl group | Racemic N-acyl amino acids oup.com |

| Alcohol Dehydrogenases | Thermoanaerobacter ethanolicus ADH | Oxidation/Reduction | Racemic secondary alcohols rsc.org |

This table provides examples of enzyme classes and specific enzymes commonly employed in the kinetic resolution of chiral molecules like amino alcohols.

Diastereoselective Synthetic Pathways

Diastereomers are stereoisomers that are not mirror images of one another and arise in molecules with two or more chiral centers. Since this compound has only one stereocenter at C2, it exists only as a pair of enantiomers and does not have diastereomers.

However, diastereoselective pathways become highly relevant during its synthesis if a chiral auxiliary is used or if the synthesis starts from a substrate that already contains a chiral center. ru.nldiva-portal.orgacs.orgrsc.org For example, in a chiral auxiliary-controlled reaction, two diastereomeric transition states are possible, leading to two diastereomeric products. A successful diastereoselective synthesis is one that highly favors the formation of the desired diastereomer. rsc.org This diastereomer is then processed (e.g., by cleaving the auxiliary) to yield the final, enantiomerically pure product.

Analytical Methods for Enantiomeric and Diastereomeric Excess Determination

To confirm the success of an enantioselective synthesis or resolution, it is essential to determine the enantiomeric excess (e.e.) of the product. The e.e. is a measure of the purity of one enantiomer relative to the other. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and emerge at different times, allowing for their separation and quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard NMR cannot distinguish between enantiomers. However, by adding a chiral solvating agent or a chiral shift reagent to the NMR tube, the enantiomers are converted into transient diastereomeric complexes. acs.orgnih.govfrontiersin.org These diastereomeric complexes have different NMR spectra, allowing for the integration of distinct peaks to determine the ratio of the enantiomers. oup.comoup.com

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Enantiomers produce mirror-image CD spectra. By comparing the spectrum of a sample to that of a pure enantiomer standard, one can determine the absolute configuration and calculate the enantiomeric excess. acs.orgacs.orgnih.govnsf.gov

Table 3: Comparison of Analytical Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High accuracy and resolution; widely applicable. | Requires method development for each compound. |

| NMR with Chiral Reagents | Formation of diastereomeric complexes with distinct signals. acs.org | Rapid analysis; provides structural information. | Peak overlap can be an issue; reagent may cause line broadening. oup.com |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. mtoz-biolabs.com | Can determine absolute configuration; highly sensitive. acs.org | Requires a chromophore near the stereocenter; reference standard often needed. |

| Fluorescence Spectroscopy | Formation of diastereomeric complexes with a chiral sensor, leading to fluorescence changes. nih.govrsc.org | High sensitivity; suitable for high-throughput screening. nih.gov | Requires a suitable fluorescent chiral sensor. acs.org |

This table compares common analytical techniques used to determine the enantiomeric purity of chiral compounds such as this compound.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a primary technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose through the use of chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC):

For a compound like this compound, which possesses both amino and hydroxyl functional groups, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often the first choice for method development due to their broad applicability.

A hypothetical HPLC method for the enantiomeric separation of this compound is outlined below. The selection of mobile phase and column would be critical and require empirical optimization.

Hypothetical HPLC Parameters:

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose derivative) or Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

In such a separation, the two enantiomers, (R)- and (S)-1-Diphenylamino-3-methylamino-propan-2-ol, would exhibit different retention times (t_R), allowing for their resolution and quantification. The separation factor (α) and resolution (Rs) would be key parameters to evaluate the effectiveness of the separation.

Gas Chromatography (GC):

For GC analysis, the compound would likely require derivatization to increase its volatility and thermal stability. The amino and hydroxyl groups could be acylated, for example, using trifluoroacetic anhydride. The resulting derivative could then be separated on a chiral capillary column, often one containing a cyclodextrin-based stationary phase.

Hypothetical GC Parameters:

| Parameter | Condition |

| Column | Chirasil-DEX CB (beta-Cyclodextrin derivative) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | 150°C (hold 2 min), ramp to 220°C at 5°C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

Spectroscopic Methods (NMR, CD)

Spectroscopic techniques are invaluable for the characterization and stereochemical assignment of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral solvating agent or a chiral shift reagent, the enantiomers can be distinguished. For this compound, a chiral lanthanide shift reagent, such as Eu(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), could be used. The coordination of the shift reagent to the amino or hydroxyl groups would lead to the formation of diastereomeric complexes, which would exhibit different chemical shifts (diastereomeric splitting) in the ¹H or ¹³C NMR spectrum.

Hypothetical NMR Data with Chiral Shift Reagent:

| Proton | Chemical Shift (ppm) - (R)-enantiomer | Chemical Shift (ppm) - (S)-enantiomer |

| H-2 (CH-OH) | 4.15 | 4.20 |

| N-CH₃ | 2.45 | 2.50 |

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers, being chiral, will produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other. By comparing the experimental CD spectrum to that predicted by computational methods (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the enantiomers can often be determined.

A hypothetical CD spectrum for the enantiomers of this compound might show characteristic bands in the UV region corresponding to the electronic transitions of the diphenylamino chromophore.

Chemical Reactivity and Derivatization of 1 Diphenylamino 3 Methylamino Propan 2 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group in 1-Diphenylamino-3-methylamino-propan-2-ol is a key site for various chemical modifications, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification

The hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The reaction rate and yield are influenced by steric hindrance around the hydroxyl group and the electronic effects of the neighboring amino groups. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides or other suitable alkylating agents in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Esterification | Acetic Anhydride | 1-Diphenylamino-3-methylamino-propan-2-yl acetate |

Oxidation Reactions

Oxidation of the secondary alcohol functionality in this compound yields the corresponding ketone, 1-Diphenylamino-3-methylamino-propan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Common oxidizing agents include chromium-based reagents and Swern oxidation conditions. The presence of two amino groups in the molecule necessitates careful selection of the oxidant to avoid undesired side reactions.

Table 2: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 1-Diphenylamino-3-methylamino-propan-2-one |

Nucleophilic Substitution Reactions

The hydroxyl group is a poor leaving group and typically requires activation before it can be displaced in a nucleophilic substitution reaction. libretexts.org Protonation of the hydroxyl group under acidic conditions forms a better leaving group (water), facilitating substitution by nucleophiles. Alternatively, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. libretexts.org

Reactions at the Amine Functionalities (Diphenylamino and Methylamino)

The presence of two distinct amine functionalities, a secondary methylamino group and a tertiary diphenylamino group, provides additional sites for chemical modification.

Alkylation and Acylation Reactions

Both the diphenylamino and methylamino groups can undergo alkylation and acylation reactions. The secondary methylamino group is generally more nucleophilic and less sterically hindered than the diphenylamino group, making it more reactive towards alkylating and acylating agents. youtube.com Alkylation with alkyl halides can introduce additional alkyl groups on the nitrogen atoms. researchgate.netgoogle.comresearchgate.netgoogleapis.com Acylation with acyl chlorides or anhydrides leads to the formation of amides. youtube.com The bulky nature of the diphenyl groups can significantly hinder reactions at the diphenylamino nitrogen. youtube.com

Table 3: Alkylation and Acylation of Amine Groups

| Amine Group | Reagent | Product |

|---|---|---|

| Methylamino | Methyl Iodide | 1-Diphenylamino-3-(dimethylamino)-propan-2-ol |

| Methylamino | Acetyl Chloride | N-(1-Diphenylamino-2-hydroxypropyl)-N-methylacetamide |

Formation of Salts and Complexes

The basic nature of the amine functionalities allows for the formation of salts upon reaction with acids. Both the methylamino and diphenylamino groups can be protonated to form ammonium (B1175870) salts. The formation of such salts can be useful for purification and handling of the compound. nih.govwikipedia.orgresearchgate.netrsc.orgnih.govgoogle.com

Furthermore, the nitrogen and oxygen atoms in this compound can act as ligands, coordinating with metal ions to form metal complexes. acs.orgalfa-chemistry.comresearchgate.netresearchgate.netrjpbcs.com The compound can act as a bidentate or tridentate ligand depending on the coordination mode and the metal center involved. The formation of these complexes can have applications in catalysis and materials science.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-Diphenylamino-3-methylamino-propan-2-yl acetate |

| 1-Diphenylamino-3-methylamino-2-methoxypropane |

| 1-Diphenylamino-3-methylamino-propan-2-one |

| 1-Diphenylamino-3-(dimethylamino)-propan-2-ol |

| N-(1-Diphenylamino-2-hydroxypropyl)-N-methylacetamide |

Ring-Forming Reactions (e.g., Heterocycle Synthesis)

The trifunctional nature of this compound, possessing two nucleophilic nitrogen centers and one nucleophilic oxygen, makes it an ideal scaffold for the synthesis of various heterocyclic compounds. The spatial arrangement of these functional groups allows for intramolecular cyclization or condensation reactions with suitable bifunctional electrophiles to form rings of different sizes, particularly five-, six-, or seven-membered heterocycles.

The general strategy involves the reaction of the diamino alcohol with reagents containing two electrophilic centers. The outcome of the reaction is often directed by the nature of the electrophile and the reaction conditions. For instance, reaction with α,β-unsaturated ketones can lead to the formation of cyclic structures through a Michael addition followed by an intramolecular condensation. researchgate.net Similarly, bifunctional reagents like diketones, ketoesters, or phosgene (B1210022) derivatives can be employed to construct novel heterocyclic systems.

Ketonic Mannich bases, which are structurally related to amino alcohols, are known to undergo ring closure reactions with bifunctional nucleophiles to yield a variety of heterocycles, including pyrazolines, pyridines, and benzodiazepines. researchgate.net This reactivity highlights the potential of the this compound backbone in similar cyclization strategies.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Substituted Diazepine | Double condensation |

| Phosgene or Thiophosgene | 1,3-Diazinan-2-one or 1,3-Diazinane-2-thione | Cyclocondensation |

| Carbon Disulfide | 1,3-Diazinane-2-thione | Cyclocondensation |

| α-Haloketones | Substituted Piperazine or Morpholine derivative | N-Alkylation followed by intramolecular cyclization |

Reactivity of the Propan-2-ol Backbone

The secondary hydroxyl group on the C2 position of the propane (B168953) backbone is a key site for chemical modifications. Its reactivity is characteristic of typical secondary alcohols, allowing for oxidation, dehydration, and substitution reactions.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-Diphenylamino-3-methylamino-propan-2-one. This transformation can be achieved using various oxidizing agents. For instance, Swern oxidation, which utilizes dimethyl sulfoxide (B87167) and oxalyl chloride, is a mild method for oxidizing 1,3-diamino-2-propanols to their ketone derivatives. google.com

Dehydration: Under acidic conditions, such as heating with concentrated sulfuric or phosphoric acid, the alcohol can undergo dehydration. This elimination reaction would result in the formation of an alkene, specifically 1-diphenylamino-3-methylamino-prop-1-ene or 1-diphenylamino-3-methylamino-prop-2-ene, depending on the stability of the resulting double bond and any potential rearrangements. libretexts.org

Esterification and Etherification: The hydroxyl group can readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. It can also be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Table 2: Reactivity of the Propan-2-ol Backbone

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Oxidation | Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | Propan-2-one derivative |

| Dehydration | Concentrated H₂SO₄ or H₃PO₄, Heat | Propene derivative (Alkene) |

| Esterification | Carboxylic acid (Fischer esterification) or Acyl chloride | Ester |

| Etherification | NaH followed by Alkyl Halide (Williamson synthesis) | Ether |

Synthesis of Novel Derivatives and Analogs

The structural framework of this compound offers multiple points for modification, enabling the synthesis of a wide range of novel derivatives and analogs. These modifications can be targeted at the amino groups, the hydroxyl function, or the aromatic rings.

Structural Modification Strategies

Systematic structural modifications can be employed to explore the chemical space around the core scaffold. Developmental efforts in related β-amino alcohols often focus on modifying N-substituents to generate new molecules. researchgate.net

Modification of the Methylamino Group: The secondary amine is a prime site for derivatization. It can undergo N-alkylation, N-acylation, or N-arylation to introduce a variety of substituents. Reductive amination is another route to introduce more complex alkyl groups.

Modification of the Diphenylamino Group: While the tertiary diphenylamino group is less reactive, the phenyl rings are susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although the amino group's electronic effects will influence the position and feasibility of substitution.

Modification of the Hydroxyl Group: As detailed in the previous section, the hydroxyl group can be converted into esters, ethers, or oxidized to a ketone, creating a new set of derivatives with altered properties.

Table 3: Strategies for Structural Modification of this compound

| Reactive Site | Modification Strategy | Resulting Derivative Class |

|---|---|---|

| Methylamino Group (R-NH-CH₃) | N-Alkylation / N-Arylation | Tertiary Amines |

| Methylamino Group (R-NH-CH₃) | N-Acylation | Amides |

| Hydroxyl Group (-OH) | Esterification / Etherification | Esters / Ethers |

| Phenyl Rings | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful tool for the rapid synthesis of a large number of structurally related molecules, known as a library. ijfans.org The scaffold of this compound is well-suited for such approaches due to its multiple points of diversification.

A common strategy involves solid-phase synthesis, where the scaffold is attached to a polymer resin. uomustansiriyah.edu.iq For example, the hydroxyl group could be linked to a solid support. The two amino groups would then be available for reaction. A "split-and-mix" synthesis could be employed where the resin beads are divided into portions, each reacting with a different building block (e.g., a unique acyl chloride for the methylamino group). The portions are then recombined, mixed, and split again for reaction at the second amino group (if accessible) or for another modification, leading to a large library of unique compounds on the beads. ijfans.org This parallel generation of all possible combinations of substituents allows for the efficient creation of thousands of distinct structures. uomustansiriyah.edu.iq The synthesis of a library of 1,3-diaminopropan-2-ols has been reported as a strategy to generate novel molecules. researchgate.net

Table 4: Example of a Combinatorial Library Design Using the Propan-2-ol Scaffold

| Scaffold | Diversification Point 1 (R¹) | Diversification Point 2 (R²) | Library Type |

|---|---|---|---|

| 1-Diphenylamino-3-amino-propan-2-ol (on solid support) | Acylation of methylamino group | Esterification of hydroxyl group | Amide-Ester Library |

| Alkylation of methylamino group | Substitution on phenyl rings | Tertiary Amine-Aryl Library |

Compound Names Table

Computational and Theoretical Studies of 1 Diphenylamino 3 Methylamino Propan 2 Ol

Molecular Conformation and Isomerism Analysis

The structural flexibility of 1-Diphenylamino-3-methylamino-propan-2-ol is a critical determinant of its properties. The molecule possesses several single bonds around which rotation can occur, leading to a multitude of possible three-dimensional arrangements, or conformations. Identifying the most stable, low-energy conformers is essential as they are the most likely to be present under physiological conditions and to interact with biological targets.

Computational chemistry employs methods like molecular mechanics (MM) and quantum mechanics (QM) to perform conformational analysis. A systematic search of the potential energy surface can identify various stable isomers. For a molecule like this propanol (B110389) derivative, key dihedral angles, such as those around the C-C bonds of the propane (B168953) backbone and the C-N bonds, would be systematically rotated to map out the energy landscape. The resulting stable conformers are known as local minima on this surface.

Table 1: Illustrative Conformational Analysis Data for this compound (Note: This data is hypothetical and serves to illustrate typical results from a computational conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N1-C1-C2-C3) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178.5° (anti) | 65.3 |

| 2 | 0.85 | -65.2° (gauche) | 20.1 |

| 3 | 1.20 | 68.9° (gauche) | 14.6 |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to understanding its reactivity and spectroscopic characteristics.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and more reactive. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich diphenylamino group, while the LUMO might be distributed across the propanol backbone.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Note: This data is illustrative of typical quantum chemical calculation results.)

| Parameter | Energy Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

The distribution of electrons within a molecule is rarely uniform. Some atoms carry a partial positive charge, while others carry a partial negative charge. This distribution is key to predicting how the molecule will interact with other molecules. Quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge landscape of a molecule. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen of the hydroxyl group and the nitrogen atoms would be expected to be regions of high electron density (nucleophilic sites), while the hydrogen of the hydroxyl group would be a region of positive potential (electrophilic site).

Table 3: Hypothetical Mulliken Partial Atomic Charges on Key Heteroatoms (Note: This data is for illustrative purposes.)

| Atom | Partial Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| O (hydroxyl) | -0.65 | Nucleophilic / H-bond acceptor |

| N (diphenylamino) | -0.48 | Nucleophilic |

| N (methylamino) | -0.52 | Nucleophilic / H-bond acceptor |

Spectroscopic Property Prediction and Correlation

Computational methods are routinely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Calculating these properties for a proposed structure and comparing them to experimental spectra is a powerful method for structure verification.

DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical values are often scaled or referenced against a standard (like Tetramethylsilane, TMS) to correlate them with experimental results. Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as O-H stretching, N-H stretching, and C-N stretching. Research on related compounds like 2-amino-1-phenyl-1-propanol has demonstrated the utility of these computational approaches in correlating theoretical data with experimental FT-NMR and FT-IR spectra. nih.gov

Table 4: Illustrative Comparison of Predicted and Experimental ¹H NMR Shifts (Note: This data is hypothetical.)

| Proton Site | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| -OH | 4.5 | 4.3 |

| -CH(OH)- | 3.8 | 3.9 |

| -N(Ph)2 | 7.1 - 7.4 | 7.0 - 7.3 |

| -NH(CH3) | 2.5 | 2.4 |

Molecular Docking and Simulation Studies (Pre-clinical, Target-focused)

To investigate the potential of this compound as a therapeutic agent, molecular docking and simulation studies are indispensable pre-clinical tools. These methods predict how the molecule might bind to a specific biological target, such as a protein receptor or enzyme.

Molecular docking is a computational technique that places a ligand (the molecule of interest) into the binding site of a receptor and evaluates the feasibility of the interaction. nih.gov The process uses scoring functions to rank different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts.

A typical docking study would involve obtaining the 3D structure of a target protein from a database like the Protein Data Bank (PDB). The this compound molecule would be built and its energy minimized. The docking software would then explore numerous possible orientations of the ligand within the receptor's active site. The results would highlight the most probable binding mode and provide an estimate of the binding affinity. This analysis can identify key amino acid residues in the receptor that form hydrogen bonds, salt bridges, or other interactions with the ligand, providing a rationale for its potential biological activity.

Table 5: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target (Note: This data is hypothetical and for explanatory purposes only.)

| Parameter | Value / Description |

|---|---|

| Target Receptor | Protein Kinase XYZ (PDB ID: 0XXX) |

| Binding Energy (kcal/mol) | -8.2 |

| Key Hydrogen Bonds | Hydroxyl O with Asp-158; Methylamino N-H with Glu-112 |

| Hydrophobic Interactions | Phenyl rings with Leu-45, Val-88, Ile-101 |

| Predicted Inhibition Constant (Ki) | 1.5 µM |

Enzyme Active Site Binding Predictions

No information available.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical)

No information available.

Ligand Design Based on Predicted Activity

No information available.

Preclinical Mechanistic Biological Investigations of 1 Diphenylamino 3 Methylamino Propan 2 Ol and Its Derivatives

In Vitro Biological Screening Methodologies

In vitro biological screening is the first step in characterizing the pharmacological profile of a new compound. These studies are conducted in a controlled laboratory environment, outside of a living organism, and are essential for determining the compound's potential therapeutic effects and mechanisms of action at the cellular and molecular levels.

Cellular Target Engagement Studies

Cellular target engagement assays are designed to confirm that a compound interacts with its intended molecular target within a cellular context. catapult.org.uk These studies are crucial for validating the primary mechanism of action and for distinguishing on-target from off-target effects. A variety of techniques can be employed for this purpose:

Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding. researchgate.net A compound that binds to its target protein will typically increase the protein's resistance to heat-induced denaturation.

Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can be used to monitor protein-protein interactions or conformational changes in a target protein upon compound binding in live cells. catapult.org.uk

Fluorescence-Based Techniques: Methods such as fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) can be adapted to measure the binding of a fluorescently labeled ligand to its target protein in a cellular lysate or, in some cases, in intact cells.

The data generated from these assays would provide qualitative and quantitative insights into the binding of 1-Diphenylamino-3-methylamino-propan-2-ol to its putative cellular target(s).

Hypothetical Data Table for Cellular Target Engagement

| Assay Type | Target Protein | Compound Concentration | Result (e.g., Thermal Shift, BRET Signal) | Interpretation |

| CETSA | Protein X | 1 µM | +2.5 °C | Engagement with Target Protein X confirmed |

| CETSA | Protein Y | 1 µM | No significant shift | No evidence of engagement with Protein Y |

| BRET | Receptor Z | 10 µM | 25% decrease in signal | Modulation of Receptor Z activity suggested |

Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity and selectivity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The ability of the test compound, in this case, this compound, to displace the labeled ligand from the receptor is measured.

The results are typically expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity. A lower Ki or IC50 value indicates a higher binding affinity. These studies are often conducted across a panel of different receptors to assess the compound's selectivity.

Hypothetical Receptor Binding Affinity Data

| Receptor Subtype | IC50 (nM) of this compound |

| Receptor A | 50 |

| Receptor B | 800 |

| Receptor C | >10,000 |

Enzyme Inhibition Kinetics and Mechanism

If the intended target of this compound is an enzyme, detailed kinetic studies are necessary to characterize the nature of the inhibition. These studies determine not only the potency of the inhibitor (IC50 or Ki) but also its mechanism of action. The primary types of reversible enzyme inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity without preventing substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated to elucidate the mechanism of inhibition.

Hypothetical Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Enzyme Alpha | 2.5 | Competitive |

| Enzyme Beta | 15.2 | Non-competitive |

Modulation of Cellular Pathways (e.g., signal transduction)

Beyond direct target interaction, it is crucial to understand the downstream functional consequences of this engagement. Assays that measure the modulation of cellular pathways, such as signal transduction cascades, provide this critical information. Depending on the target, these assays could include:

Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure changes in the phosphorylation state of key signaling proteins downstream of the target.

Second Messenger Assays: Measurement of intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+) can indicate the activation or inhibition of specific signaling pathways.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or microarray analysis can be used to assess changes in the expression of genes that are regulated by the targeted pathway.

These functional assays help to link the molecular interaction of the compound with a cellular response, providing a more comprehensive understanding of its biological activity.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and are essential for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.govdrugdesign.orgcollaborativedrug.com SAR involves the systematic modification of the chemical structure of a molecule and the subsequent evaluation of the biological activity of the resulting analogs.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. SAR studies aim to identify these key pharmacophoric elements. For this compound, this would involve synthesizing a series of derivatives with modifications at various positions, such as:

The Diphenylamino Group: Modifications to the phenyl rings (e.g., substitution with different functional groups) would probe the importance of this group for target binding and selectivity.

The Methylamino Group: Varying the alkyl substituent on the nitrogen atom could influence potency and metabolic stability.

The Propan-2-ol Linker: Alterations to the length and rigidity of this linker could impact the optimal positioning of the key functional groups within the binding site of the target.

The biological data obtained for these derivatives would allow for the development of a pharmacophore model, which can guide the design of more potent and selective compounds.

Hypothetical SAR Data for Derivatives of this compound

| Compound | Modification | Target Affinity (Ki, nM) |

| This compound | Parent Compound | 75 |

| Derivative 1 | para-chloro substitution on one phenyl ring | 25 |

| Derivative 2 | N-ethyl instead of N-methyl | 150 |

| Derivative 3 | Hydroxyl group at position 1 | 500 |

Impact of Stereochemistry on Biological Interactions

No studies were identified that investigated the stereoisomers of this compound or their differential effects on biological systems. The role of chirality, which is often crucial for a compound's pharmacological activity, remains uncharacterized for this specific molecule.

Preclinical In Vivo Proof-of-Concept Studies (Animal Models Only, Focused on Mechanism)

Molecular Mechanism Confirmation in Model Systems

There is no available data from in vivo animal models to confirm the molecular mechanism of action for this compound.

Exploratory Pharmacological Efficacy in Disease Models (Mechanistic Focus)

No published research could be found that explores the pharmacological efficacy of this compound in any disease models with a focus on its mechanism.

Investigation of Potential Biological Targets and Pathways

Proteomic and Metabolomic Profiling in Response to Compound Exposure

There are no available proteomic or metabolomic studies to profile the cellular response to exposure to this compound. Consequently, there is no data to construct a data table of affected proteins or metabolites.

Genetic and Epigenetic Studies

No genetic or epigenetic studies have been published regarding the effects of this compound.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 1-Diphenylamino-3-methylamino-propan-2-ol. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₁₆H₂₀N₂O), the theoretical exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally determined value. A close correlation between the theoretical and measured mass would provide strong evidence for the assigned molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum, generated through techniques such as collision-induced dissociation (CID), would offer valuable structural information by revealing characteristic losses of functional groups and fragments of the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data

| Ion Type | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₁₆H₂₀N₂O | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound and to establish the connectivity between atoms.

1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling). The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the diphenylamino group, the protons of the propan-2-ol backbone, and the protons of the methylamino group.

¹³C NMR Spectroscopy: The 1D ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts would indicate the types of carbon atoms present (e.g., aromatic, aliphatic, alcohol-bearing).

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be crucial for establishing the proton-proton connectivities within the propan-2-ol backbone and for assigning adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This experiment is essential for assigning the carbon signals based on the already assigned proton signals.

Table 2: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Aromatic CH | Data not available | Data not available | Data not available |

| CH₂ (C1) | Data not available | Data not available | Data not available |

| CH (C2) | Data not available | Data not available | Data not available |

| CH₂ (C3) | Data not available | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available | Data not available |

| OH | Data not available | - | Data not available |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3500 cm⁻¹), the N-H stretch of the secondary amines (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretches of the aromatic rings (around 1450-1600 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected Vibrational Spectroscopy Bands

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch (Alcohol) | Data not available | Data not available |

| N-H Stretch (Amine) | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Aliphatic C-H Stretch | Data not available | Data not available |

| Aromatic C=C Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the crystal packing.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

Gas Chromatography (GC) and Liquid Chromatography (LC)

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization of the polar hydroxyl and amino groups might be necessary to improve its volatility and chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this technique can be used to separate and identify impurities based on their mass spectra.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of organic compounds. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would likely be the method of choice. A UV detector could be used for detection due to the presence of the chromophoric diphenylamino group. Coupling HPLC with mass spectrometry (LC-MS) would provide a powerful tool for the identification of impurities.

Table 4: Chromatographic Methods for Purity Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| GC | Polysiloxane-based | Helium | Flame Ionization (FID), Mass Spectrometry (MS) |

Coupling with Mass Spectrometry (GC-MS, LC-MS)

The hyphenation of chromatographic techniques with mass spectrometry provides a powerful tool for the definitive identification and structural elucidation of complex organic molecules such as this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer unique advantages in the analysis of this compound, yielding complementary data regarding its molecular weight and fragmentation behavior.

It is important to note that while the following sections detail the expected analytical behavior of this compound based on established principles of mass spectrometry and the known fragmentation of its constituent functional groups, specific experimental data for this exact compound is not widely available in published literature. The described fragmentation patterns are therefore predictive.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization of the polar functional groups (hydroxyl and secondary amines) of this compound, for instance through silylation, may be necessary to enhance its volatility and thermal stability, thereby improving chromatographic peak shape and preventing on-column degradation. Electron Ionization (EI) is the most common ionization technique employed in GC-MS. The resulting mass spectrum is expected to exhibit a series of characteristic fragment ions that can be used for its identification.

The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 256.35. However, for many amino alcohols, the molecular ion can be of low abundance due to facile fragmentation.

The primary fragmentation pathways anticipated for this compound under EI conditions include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines and alcohols. libretexts.orglibretexts.org Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms is expected.

Cleavage between C1 and C2 would result in the formation of a resonance-stabilized diphenylamino fragment.

A significant and characteristic fragmentation is the alpha-cleavage adjacent to the methylamino group, leading to the formation of a stable immonium ion. The cleavage of the bond between C2 and C3 would generate a fragment with the structure [CH₂(OH)CH₂NHCH₃]⁺.

Another prominent alpha-cleavage is expected between the carbon bearing the hydroxyl group (C2) and the adjacent carbon (C1), leading to a stabilized oxonium ion.

Cleavage involving the Diphenylamino Group: The diphenylamino moiety is expected to produce a stable ion at m/z 168/169, corresponding to the diphenylamine (B1679370) radical cation or its protonated form. hilarispublisher.com

Loss of Small Neutral Molecules: The loss of water (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, which would result in an [M-18]⁺ ion. youtube.com

Predicted GC-MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 256 | [C₁₆H₂₀N₂O]⁺ | Molecular Ion |

| 184 | [C₁₃H₁₂N]⁺ | Cleavage of the C1-C2 bond |

| 169 | [C₁₂H₁₁N]⁺ | Diphenylamine cation |

| 73 | [C₃H₉NO]⁺ | Cleavage of the bond between the propyl chain and the diphenylamino nitrogen |

| 58 | [C₂H₆N]⁺ | Immonium ion from cleavage adjacent to the methylamino group |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like this compound, as it typically does not require derivatization. Reversed-phase chromatography would likely be employed, and the mobile phase composition can be optimized for chromatographic separation and ionization efficiency.

Given the presence of two basic nitrogen atoms, electrospray ionization (ESI) in the positive ion mode would be the most effective method for generating gas-phase ions. The compound is expected to readily form a protonated molecule, [M+H]⁺, which would be observed as the base peak or a very prominent peak in the mass spectrum at m/z 257.36.

Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) can be used to fragment the protonated molecule and obtain structural information. The fragmentation of the [M+H]⁺ ion is expected to differ from the EI fragmentation observed in GC-MS. Common fragmentation pathways in ESI-MS/MS include the loss of small neutral molecules and cleavage of the propanol (B110389) backbone.

Key predicted fragmentations in an LC-MS/MS analysis would include:

Loss of Water: The protonated molecule is likely to lose a molecule of water, resulting in a fragment ion at [M+H-H₂O]⁺.

Cleavage of the Propanol Backbone: Fragmentation of the C-C bonds in the propan-2-ol backbone will lead to several characteristic product ions.

Formation of Immonium Ions: Similar to GC-MS, alpha-cleavage adjacent to the nitrogen atoms can lead to the formation of diagnostic immonium ions.

Predicted LC-MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor ion)

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 257 | 239 | H₂O | [C₁₆H₁₉N₂]⁺ |

| 257 | 170 | C₃H₉NO | [C₁₂H₁₂N]⁺ |

| 257 | 88 | C₁₂H₁₁N | [C₄H₁₀NO]⁺ |

| 257 | 58 | C₁₃H₁₁NO | [C₂H₆N]⁺ |

Future Directions and Unexplored Research Avenues

Development of Next-Generation Analogues with Tuned Properties

The core structure of 1-Diphenylamino-3-methylamino-propan-2-ol is ripe for modification to create a library of analogues with fine-tuned properties. By systematically altering the functional groups, researchers can modulate characteristics such as solubility, reactivity, and biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings of the diphenylamino moiety could significantly alter the electronic properties of the molecule. This could, in turn, influence its interaction with biological targets or its performance in catalytic applications.

Furthermore, modifications to the methylamino group, such as substitution with larger alkyl groups or incorporation into a heterocyclic ring, could impact the compound's steric profile and basicity. The stereochemistry of the propan-2-ol backbone is another critical aspect to explore. The synthesis of enantiomerically pure forms of the compound and its analogues will be crucial for understanding their specific interactions in chiral environments, a key consideration for potential pharmaceutical applications.

| Potential Analogue | Modification | Anticipated Property Change |

| 4,4'-Difluoro-1-diphenylamino-3-methylamino-propan-2-ol | Addition of fluorine atoms to the phenyl rings | Increased metabolic stability and altered electronic properties |

| 1-Diphenylamino-3-(diethylamino)-propan-2-ol | Substitution of methyl with ethyl groups on the nitrogen | Increased lipophilicity and modified steric hindrance |

| (R)-1-Diphenylamino-3-methylamino-propan-2-ol | Stereospecific synthesis of the R-enantiomer | Potential for specific interactions with chiral biological targets |

| 1-(N-phenyl-N-p-tolylamino)-3-methylamino-propan-2-ol | Asymmetric substitution on the diphenylamino group | Fine-tuning of electronic and steric properties |

Integration with Advanced Material Science Applications

The functional groups present in this compound make it a promising candidate for integration into advanced materials. The hydroxyl and amino groups offer potential sites for polymerization, allowing the compound to be incorporated as a monomer into polymers such as polyesters, polyurethanes, or polyamides. The resulting polymers could exhibit unique properties conferred by the diphenylamino moiety, such as thermal stability, conductivity, or photoluminescence.

In the realm of nanomaterials, this compound could serve as a capping agent or surface modifier for nanoparticles. The amino groups can chelate to metal surfaces, while the diphenylamino group could provide a bulky, hydrophobic shell, influencing the dispersibility and stability of the nanoparticles in various solvents. Such functionalized nanoparticles could find applications in catalysis, sensing, or drug delivery.

Exploration of Novel Catalytic Roles

Amino alcohols are well-known for their catalytic activity in a variety of organic reactions. acs.orgrsc.orgrsc.org The structure of this compound, containing both a secondary alcohol and two distinct amino groups, suggests its potential as a versatile catalyst or ligand in asymmetric synthesis. The chiral center at the second carbon of the propane (B168953) chain, coupled with the nitrogen atoms, could coordinate with metal centers to form chiral catalysts for reactions such as asymmetric hydrogenation, aldol (B89426) reactions, or Michael additions. rsc.org

The diphenylamino group, with its steric bulk, could play a crucial role in creating a specific chiral environment around the catalytic center, thereby influencing the stereoselectivity of the reaction. Future research could focus on synthesizing and testing a range of metal complexes of this compound to evaluate their catalytic efficiency and enantioselectivity in various chemical transformations. The development of such catalysts could offer more sustainable and efficient routes to valuable chiral molecules.

Deeper Mechanistic Insights into Biological Interactions at the Atomic Level

While the specific biological activities of this compound are not yet extensively documented, its structural motifs are present in many biologically active compounds. The diphenylamino group is a feature of some compounds with antioxidant and anti-inflammatory properties. The propanolamine (B44665) core is a common feature in beta-blockers and other pharmaceuticals.

Future research should employ advanced analytical techniques to understand how this molecule interacts with biological systems at the atomic level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could be used to determine the three-dimensional structure of the compound when bound to specific proteins or enzymes. Computational modeling and molecular dynamics simulations could further elucidate the binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its biological activity. This detailed understanding is a prerequisite for the rational design of more potent and selective therapeutic agents.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The vast chemical space that can be explored through the synthesis of analogues of this compound makes it an ideal subject for the application of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov By training algorithms on existing data of similar compounds and their properties, it is possible to predict the characteristics of novel, unsynthesized analogues.